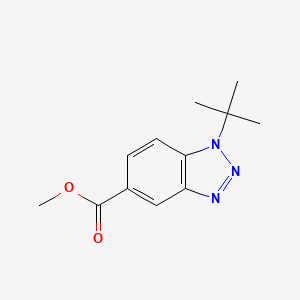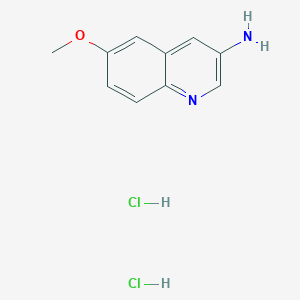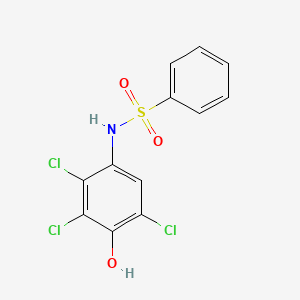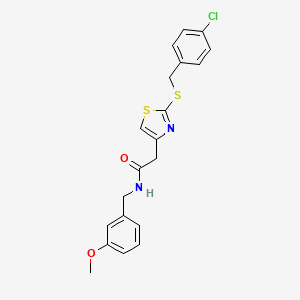![molecular formula C19H17BrN4O2 B2822223 2-{[1-(5-bromopyridine-3-carbonyl)piperidin-4-yl]oxy}quinoxaline CAS No. 1705799-49-0](/img/structure/B2822223.png)
2-{[1-(5-bromopyridine-3-carbonyl)piperidin-4-yl]oxy}quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[1-(5-bromopyridine-3-carbonyl)piperidin-4-yl]oxy}quinoxaline is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromopyridine moiety and a quinoxalin-2-yloxy group linked through a piperidinyl methanone bridge. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(5-bromopyridine-3-carbonyl)piperidin-4-yl]oxy}quinoxaline typically involves multi-step organic reactions. One common synthetic route starts with the bromination of pyridine to obtain 5-bromopyridine. This intermediate is then reacted with 4-(quinoxalin-2-yloxy)piperidine under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques like continuous flow reactors and automated synthesis systems. The use of high-throughput screening methods ensures the efficient production of the compound with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(5-bromopyridine-3-carbonyl)piperidin-4-yl]oxy}quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Scientific Research Applications
2-{[1-(5-bromopyridine-3-carbonyl)piperidin-4-yl]oxy}quinoxaline has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-{[1-(5-bromopyridine-3-carbonyl)piperidin-4-yl]oxy}quinoxaline involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (5-Chloropyridin-3-yl)(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone
- (5-Fluoropyridin-3-yl)(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone
- (5-Iodopyridin-3-yl)(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone
Uniqueness
Compared to these similar compounds, 2-{[1-(5-bromopyridine-3-carbonyl)piperidin-4-yl]oxy}quinoxaline is unique due to the presence of the bromine atom, which imparts specific reactivity and potential biological activity. The bromine atom can participate in various chemical reactions, making the compound a versatile intermediate in organic synthesis and a valuable tool in scientific research.
Properties
IUPAC Name |
(5-bromopyridin-3-yl)-(4-quinoxalin-2-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN4O2/c20-14-9-13(10-21-11-14)19(25)24-7-5-15(6-8-24)26-18-12-22-16-3-1-2-4-17(16)23-18/h1-4,9-12,15H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCTSEBDUSHSVFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC3=CC=CC=C3N=C2)C(=O)C4=CC(=CN=C4)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide](/img/structure/B2822141.png)
![2-[1-(2-methoxyphenyl)-4-(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbonyl)-1H-1,2,3-triazol-5-yl]pyridine](/img/structure/B2822144.png)
![(1-Methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)methanamine hydrochloride](/img/structure/B2822146.png)
![5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one](/img/structure/B2822148.png)
![N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-{6,7-dimethyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetamide](/img/structure/B2822149.png)

![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-fluorobenzamide](/img/structure/B2822153.png)

![5-[3-(furan-2-yl)-1H-pyrazol-5-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2822156.png)
![2-(adamantan-1-yl)-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2822157.png)
![N-[(2-Cyclobutyloxypyridin-4-yl)methyl]prop-2-enamide](/img/structure/B2822158.png)



